Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1R,2R,4R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1R,2R,4R)-(9CI) is a chemical compound that is commonly known as norbornane-2-carboxylic acid. It is a bicyclic organic compound that is used in various scientific research applications.
Mechanism Of Action
The mechanism of action of norbornane-2-carboxylic acid is not well understood. However, it is believed to act as a chiral auxiliary by influencing the stereochemistry of the reaction. It may also act as a ligand by coordinating with metal ions.
Biochemical And Physiological Effects
Norbornane-2-carboxylic acid has not been extensively studied for its biochemical and physiological effects. However, it is not believed to have any toxic effects on humans or animals.
Advantages And Limitations For Lab Experiments
The advantages of using norbornane-2-carboxylic acid in lab experiments include its high purity and availability. Additionally, it is a versatile compound that can be used in a variety of reactions. The limitations include its high cost and limited solubility in certain solvents.
Future Directions
There are several future directions for research on norbornane-2-carboxylic acid. One area of research could focus on its use as a chiral auxiliary in asymmetric synthesis reactions. Another area of research could focus on its use as a ligand in coordination chemistry. Additionally, research could be conducted on the synthesis of novel bioactive compounds using norbornane-2-carboxylic acid as a building block.
Synthesis Methods
Norbornane-2-carboxylic acid can be synthesized by the Diels-Alder reaction between cyclopentadiene and maleic anhydride. The resulting adduct is then hydrolyzed to yield norbornane-2-carboxylic acid. The purity of the compound can be improved by recrystallization.
Scientific Research Applications
Norbornane-2-carboxylic acid has been used in various scientific research applications. It has been used as a chiral auxiliary in asymmetric synthesis reactions. It has also been used as a building block in the synthesis of bioactive compounds. Additionally, it has been used as a ligand in coordination chemistry.
properties
CAS RN |
176774-82-6 |
---|---|
Product Name |
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1R,2R,4R)-(9CI) |
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(1R,2R,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c1-9(8(10)11)5-6-2-3-7(9)4-6/h2-3,6-7H,4-5H2,1H3,(H,10,11)/t6-,7+,9-/m1/s1 |
InChI Key |
JIHFJSOMLKXSSQ-BKPPORCPSA-N |
Isomeric SMILES |
C[C@]1(C[C@H]2C[C@@H]1C=C2)C(=O)O |
SMILES |
CC1(CC2CC1C=C2)C(=O)O |
Canonical SMILES |
CC1(CC2CC1C=C2)C(=O)O |
synonyms |
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1R,2R,4R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.